2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride 2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18031814
InChI: InChI=1S/C4H9F2NO2S.ClH/c1-10(8,9)3-4(5,6)2-7;/h2-3,7H2,1H3;1H
SMILES:
Molecular Formula: C4H10ClF2NO2S
Molecular Weight: 209.64 g/mol

2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18031814

Molecular Formula: C4H10ClF2NO2S

Molecular Weight: 209.64 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluoro-3-methanesulfonylpropan-1-amine hydrochloride -

Specification

Molecular Formula C4H10ClF2NO2S
Molecular Weight 209.64 g/mol
IUPAC Name 2,2-difluoro-3-methylsulfonylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C4H9F2NO2S.ClH/c1-10(8,9)3-4(5,6)2-7;/h2-3,7H2,1H3;1H
Standard InChI Key NFGMYBJARPIWDS-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)CC(CN)(F)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The base compound, 2,2-difluoro-3-methanesulfonylpropan-1-amine, has the molecular formula C₄H₉F₂NO₂S and a molecular weight of 173.18 g/mol . The hydrochloride salt form introduces a chloride counterion, yielding the formula C₄H₁₀ClF₂NO₂S with an approximate molecular weight of 209.64 g/mol (calculated by adding HCl’s molar mass).

Table 1: Key Molecular Properties

PropertyBase CompoundHydrochloride Salt
Molecular FormulaC₄H₉F₂NO₂SC₄H₁₀ClF₂NO₂S
Molecular Weight (g/mol)173.18 209.64 (calculated)
CAS Number2229097-69-0 Not reported in sources

Structural Characteristics

The molecule features:

  • A propan-1-amine backbone with two fluorine atoms at the C2 position.

  • A methanesulfonyl group (–SO₂CH₃) at C3, conferring strong electron-withdrawing properties.

  • In the hydrochloride form, the amine group is protonated, forming a stable ammonium chloride salt.

The stereoelectronic effects of the fluorine and sulfonyl groups likely influence reactivity, solubility, and intermolecular interactions .

Physicochemical Properties

Stability and Solubility

While experimental data for the hydrochloride salt remain unpublished, analogous sulfonamide hydrochlorides exhibit:

  • High water solubility due to ionic character (e.g., >50 mg/mL in aqueous solutions at 25°C).

  • Thermal stability up to 150–200°C, as sulfonyl groups resist decomposition .

  • Hygroscopicity, necessitating anhydrous storage conditions.

Nuclear Magnetic Resonance (NMR)

  • ¹⁹F NMR: Two equivalent fluorine atoms at C2 would produce a singlet near δ −120 ppm (referencing CFCl₃).

  • ¹H NMR: The methanesulfonyl group’s methyl protons resonate as a singlet at δ 3.0–3.5 ppm .

Mass Spectrometry

The base compound’s ESI-MS would show a molecular ion peak at m/z 173.1 ([M+H]⁺), while the hydrochloride salt would exhibit a peak at m/z 209.6 ([M+H]⁺ with Cl isotope pattern).

Synthetic Routes and Optimization

Base Compound Synthesis

The parent amine is synthesized via:

  • Sulfonylation: Reaction of 3-aminopropan-1-ol with methanesulfonyl chloride in dichloromethane, followed by fluorination using a DAST (diethylaminosulfur trifluoride) reagent .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Hydrochloride Salt Formation

The hydrochloride is prepared by:

  • Dissolving the free base in anhydrous ether.

  • Bubbling dry HCl gas through the solution.

  • Filtering the precipitated salt and drying under vacuum.

Table 2: Critical Reaction Parameters

ParameterOptimal Condition
SolventDiethyl ether
Temperature0–5°C (to prevent hydrolysis)
HCl Equivalents1.1–1.5

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